molecular formula C23H22N2O3S B2470258 2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946265-95-8

2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2470258
CAS No.: 946265-95-8
M. Wt: 406.5
InChI Key: CKRUXQMULOJURM-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound that features a benzamide core linked to a tetrahydroquinoline and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzoyl chloride with 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Butylthiophene: Used in the synthesis of anticancer agents.

    2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.

    Indole Derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

Uniqueness

2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-2-28-20-9-4-3-8-18(20)22(26)24-17-12-11-16-7-5-13-25(19(16)15-17)23(27)21-10-6-14-29-21/h3-4,6,8-12,14-15H,2,5,7,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRUXQMULOJURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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